REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[Na+:2].[OH-:1].[OH2:21].[cH:3]1[c:4]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[n:5][c:6]2[n:7]1[c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]1[n:14][cH:15]2>>[cH:3]1[c:4]([C:16](=[O:17])[OH:18])[n:5][c:6]2[n:7]1[c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]1[n:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn2c(cnc3ccccc32)n1
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Name
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Type
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product
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Smiles
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O=C(O)c1cn2c(cnc3ccccc32)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |